molecular formula C20H20FN3O2 B7340593 1-[(4-cyano-3-fluorophenyl)methyl]-3-[[(2S,4R)-4-phenyloxolan-2-yl]methyl]urea

1-[(4-cyano-3-fluorophenyl)methyl]-3-[[(2S,4R)-4-phenyloxolan-2-yl]methyl]urea

カタログ番号: B7340593
分子量: 353.4 g/mol
InChIキー: PVEHZXKWBOVMTL-ROUUACIJSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-[(4-cyano-3-fluorophenyl)methyl]-3-[[(2S,4R)-4-phenyloxolan-2-yl]methyl]urea, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a key enzyme involved in B-cell receptor signaling and is critical for the survival and proliferation of B-cells. TAK-659 has been shown to have potential therapeutic applications in the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).

作用機序

1-[(4-cyano-3-fluorophenyl)methyl]-3-[[(2S,4R)-4-phenyloxolan-2-yl]methyl]urea is a reversible inhibitor of BTK that binds to the enzyme's active site, preventing its activation and downstream signaling. B-cell receptor signaling is critical for the survival and proliferation of B-cells, and inhibition of this pathway by this compound leads to decreased B-cell survival and proliferation.
Biochemical and Physiological Effects:
Inhibition of BTK by this compound has been shown to have several biochemical and physiological effects. This compound blocks B-cell receptor signaling, leading to decreased activation of downstream signaling pathways such as AKT and ERK. This results in decreased B-cell survival and proliferation. This compound also inhibits the production of cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), which are involved in the growth and survival of B-cells.

実験室実験の利点と制限

One advantage of 1-[(4-cyano-3-fluorophenyl)methyl]-3-[[(2S,4R)-4-phenyloxolan-2-yl]methyl]urea is its potent and selective inhibition of BTK, which makes it a valuable tool for studying B-cell receptor signaling and the role of BTK in B-cell malignancies. However, one limitation of this compound is its relatively short half-life, which may limit its efficacy in vivo. Additionally, this compound has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known.

将来の方向性

There are several potential future directions for research on 1-[(4-cyano-3-fluorophenyl)methyl]-3-[[(2S,4R)-4-phenyloxolan-2-yl]methyl]urea. One area of interest is the development of combination therapies that target multiple pathways involved in B-cell malignancies. Another area of interest is the investigation of this compound in other types of cancer, such as solid tumors. Finally, further studies are needed to determine the safety and efficacy of this compound in clinical trials and to identify potential biomarkers of response to the drug.

合成法

The synthesis of 1-[(4-cyano-3-fluorophenyl)methyl]-3-[[(2S,4R)-4-phenyloxolan-2-yl]methyl]urea involves a multi-step process that includes the reaction of 4-cyano-3-fluorobenzylamine with (2S,4R)-4-phenyloxolane-2-carboxylic acid to form the corresponding amide. The amide is then treated with phosgene and subsequently reacted with 1,2-diaminopropane to yield the final product, this compound.

科学的研究の応用

1-[(4-cyano-3-fluorophenyl)methyl]-3-[[(2S,4R)-4-phenyloxolan-2-yl]methyl]urea has been extensively studied in preclinical models and has shown promising results as a potential therapeutic agent for the treatment of B-cell malignancies. In vitro studies have demonstrated that this compound inhibits BTK activity and blocks B-cell receptor signaling, leading to decreased survival and proliferation of B-cells. In vivo studies have shown that this compound exhibits potent anti-tumor activity in mouse models of CLL and NHL.

特性

IUPAC Name

1-[(4-cyano-3-fluorophenyl)methyl]-3-[[(2S,4R)-4-phenyloxolan-2-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O2/c21-19-8-14(6-7-16(19)10-22)11-23-20(25)24-12-18-9-17(13-26-18)15-4-2-1-3-5-15/h1-8,17-18H,9,11-13H2,(H2,23,24,25)/t17-,18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVEHZXKWBOVMTL-ROUUACIJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC1CNC(=O)NCC2=CC(=C(C=C2)C#N)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CO[C@@H]1CNC(=O)NCC2=CC(=C(C=C2)C#N)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。